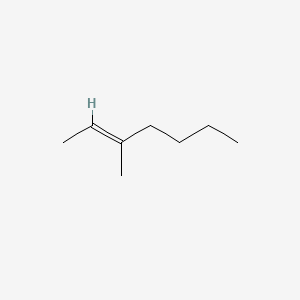

3-Methyl-2-heptene

Description

Contextualizing Branched Alkenes within Organic Chemistry Research

Alkenes are a fundamental class of hydrocarbons characterized by the presence of at least one carbon-carbon double bond (C=C). studyrocket.co.uk This double bond, consisting of one strong sigma (σ) bond and one weaker pi (π) bond, makes alkenes significantly more reactive than their saturated counterparts, alkanes. chemistwizards.comstudypug.com The reactivity of the pi bond allows alkenes to undergo a variety of addition reactions, where the double bond is broken to form new single bonds with other atoms. studyrocket.co.uk This reactivity makes them crucial starting materials, or feedstocks, for the petrochemical industry, serving as precursors for a vast array of commercially important products, including polymers, alcohols, and other organic compounds. studyrocket.co.ukwikipedia.org

Within the broad family of alkenes, branched alkenes are those that feature a non-linear carbon chain. tutorchase.com This structural characteristic has a notable influence on the physical properties of the molecule. Branching generally lowers the boiling point of an alkene compared to its straight-chain isomer of the same carbon count. tutorchase.com This is attributed to a reduction in the molecule's surface area, which weakens the intermolecular London dispersion forces. tutorchase.com

In academic and industrial research, branched alkenes are studied for several reasons. Their structure influences both stability and reactivity. tutorchase.com More highly substituted alkenes (those with more carbon groups attached to the C=C carbons) are generally more stable. tutorchase.com However, this increased stability can also mean they are less reactive due to factors like steric hindrance around the double bond. tutorchase.com Branched alkenes are important intermediates in complex chemical processes like the cracking of petroleum, where long-chain hydrocarbons are broken down into smaller, more useful molecules, including branched alkenes and alkanes. acs.org Their synthesis, often achieved through methods like the acid-catalyzed dehydration of alcohols, is a staple of organic chemistry research, providing insight into reaction mechanisms and catalyst performance. plymouth.ac.uk

Isomeric Forms and Stereochemical Considerations of 3-Methyl-2-heptene

This compound is a branched alkene with the chemical formula C₈H₁₆. nist.gov Its structure consists of a seven-carbon (heptene) chain with a double bond located between the second and third carbon atoms, and a methyl group attached to the third carbon. A key aspect of this compound in research is its stereochemistry, specifically the potential for geometric isomerism.

Geometric isomerism (also known as cis-trans or E/Z isomerism) can occur in alkenes when there is restricted rotation around the carbon-carbon double bond, and each carbon atom of the double bond is attached to two different groups. quora.commasterorganicchemistry.com In the case of this compound, the second carbon is bonded to a hydrogen atom and a methyl group, while the third carbon is bonded to a methyl group and a butyl group. Since both carbons of the double bond are attached to two distinct substituents, this compound exists as two different geometric isomers: (E)-3-methyl-2-heptene and (Z)-3-methyl-2-heptene. nist.govnist.gov

The 'E' and 'Z' notation is used to unambiguously describe the arrangement of substituents around the double bond. This is determined by assigning priorities to the groups on each carbon of the double bond (based on atomic number).

(Z)-isomer : The 'Z' comes from the German word zusammen, meaning "together." This isomer has the higher-priority groups on the same side of the double bond. brainly.com

(E)-isomer : The 'E' comes from the German word entgegen, meaning "opposite." This isomer has the higher-priority groups on opposite sides of the double bond. brainly.com

For this compound, the butyl group has a higher priority than the methyl group on carbon 3, and the methyl group has a higher priority than the hydrogen on carbon 2. Therefore, the (Z)-isomer has the butyl group and the C2-methyl group on the same side, while the (E)-isomer has them on opposite sides. brainly.com These isomers are distinct compounds with the same molecular formula and connectivity but different spatial arrangements and, consequently, different physical properties. masterorganicchemistry.com

Table 1: Properties of this compound and its Stereoisomers

| Property | This compound (Isomer Mixture) | (E)-3-Methyl-2-heptene | (Z)-3-Methyl-2-heptene |

|---|---|---|---|

| IUPAC Name | 3-Methylhept-2-ene | (2E)-3-Methylhept-2-ene nih.gov | (2Z)-3-Methylhept-2-ene nist.gov |

| Synonyms | 3-Methyl-hept-2-ene nist.gov | trans-3-Methyl-2-heptene stenutz.eu | cis-3-Methyl-2-heptene nist.gov |

| CAS Number | 3404-75-9 nist.gov | Not explicitly found, part of 3404-75-9 | 22768-19-0 nist.govchemsrc.com |

| Molecular Formula | C₈H₁₆ nist.gov | C₈H₁₆ stenutz.eu | C₈H₁₆ nist.gov |

| Molecular Weight | 112.21 g/mol nih.gov | 112.22 g/mol stenutz.eu | 112.21 g/mol nist.gov |

| Boiling Point | 120-121 °C | 122 °C stenutz.eu | 121.2 - 123.2 °C lookchem.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylhept-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h5H,4,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKLSPUVNMOIJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3404-75-9 | |

| Record name | 3-Methyl-2-heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3404-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Reaction Mechanisms and Chemical Transformations of 3 Methyl 2 Heptene

Electrophilic Addition Reactions

The double bond in 3-methyl-2-heptene is a region of high electron density, making it susceptible to attack by electrophiles. These reactions proceed through the formation of a carbocation intermediate, and the stability of this intermediate dictates the regioselectivity of the addition.

The electrophilic addition of hydrogen halides (HX) to unsymmetrical alkenes like this compound is a cornerstone of organic chemistry that demonstrates predictable regioselectivity. The reaction is initiated by the attack of the alkene's pi electrons on the electrophilic hydrogen of the hydrogen halide. libretexts.org This step is the rate-determining step of the reaction. libretexts.org This leads to the formation of a carbocation intermediate and a halide ion. libretexts.org

The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom of the electrophile will add to the carbon atom of the double bond that already has more hydrogen atoms. In the case of this compound, this means the hydrogen will add to the C2 carbon, forming a more stable tertiary carbocation at the C3 position. The subsequent attack of the halide nucleophile on this carbocation leads to the major product. The formation of the more substituted carbocation is favored due to the stabilizing effects of the alkyl groups. libretexts.org

The kinetics of electrophilic addition are typically second-order, with the rate dependent on the concentrations of both the alkene and the hydrogen halide. libretexts.org Any structural feature that stabilizes the transition state leading to the carbocation intermediate will increase the reaction rate. libretexts.org In some cases, particularly with HCl in acetic acid, a third-order mechanism has been proposed. masterorganicchemistry.com

It is important to note that if the initial carbocation can rearrange to a more stable one through a hydride or alkyl shift, a mixture of products may be obtained. However, in the case of this compound, the initially formed tertiary carbocation is already the most stable possibility, so rearrangement is not a significant factor. The stereochemistry of the addition can result in a mixture of stereoisomers if new chiral centers are formed. libretexts.orgmasterorganicchemistry.com

| Reactant | Electrophile | Intermediate Carbocation | Major Product |

|---|---|---|---|

| This compound | HBr | 3-Methyl-3-heptyl cation (tertiary) | 3-Bromo-3-methylheptane |

| This compound | HCl | 3-Methyl-3-heptyl cation (tertiary) | 3-Chloro-3-methylheptane |

Hydrogenation Research

Catalytic hydrogenation is a fundamental process for converting alkenes to their corresponding alkanes. The choice of catalyst and reaction conditions can significantly influence the selectivity of this transformation.

The catalytic hydrogenation of this compound over a suitable metal catalyst, such as palladium on carbon (Pd/C) or platinum, results in the formation of 3-methylheptane. This reaction involves the addition of hydrogen across the double bond.

In a related study, the hydrodeoxygenation of 5-methyl-3-heptanone was investigated to produce a mixture of C8 alkenes, including 5-methyl-2-heptene (B1638028) (an isomer of this compound), and 3-methylheptane. mdpi.com This process utilized a bifunctional catalyst, such as copper or platinum on alumina, which possesses both hydrogenation and dehydration capabilities. mdpi.com The selectivity towards the C8 alkane (3-methylheptane) was found to be highly dependent on the catalyst and reaction conditions. For instance, a 1 wt% Pt-Al2O3 catalyst showed high selectivity (up to 97%) for the C8 alkane. mdpi.comresearchgate.net In contrast, a 20 wt% Cu-Al2O3 catalyst produced a mixture of C8 alkenes and the C8 alkane, with the selectivity for the alkenes decreasing as the H2/ketone molar ratio increased due to further hydrogenation. mdpi.com

Another study on the conversion of n-heptane on a Pt/Al2O3 catalyst showed that at lower pressures (2-10 atm), the primary isomerization products were 3-methylhexane (B165618) and 2,3-dimethylpentane, while at higher pressures (20-40 atm), 2-methylhexane (B165397) and 3-methylhexane were predominant. ijcce.ac.ir

Research into the chemoselective hydrogenation of alkenes has explored the use of specialized catalyst systems to achieve preferential reduction of one double bond in the presence of others. Palladium nanoparticles stabilized by alkylated polyethyleneimine have been shown to be effective aqueous biphasic catalysts for this purpose. nih.gov These catalysts exhibit a preference for reducing less sterically hindered double bonds. nih.gov For example, they can selectively reduce 1-octene (B94956) in the presence of the more substituted 2-methyl-2-heptene (B165378). nih.gov This selectivity is attributed to the specific ligand environment around the active metal center.

The use of an aqueous biphasic reaction medium offers the advantage of easier catalyst recovery and recycling, aligning with the principles of green chemistry. While significant chemoselectivity has been observed with these "semi-heterogeneous" metal clusters, further research is needed to fully understand the source of this selectivity.

Studies on Catalytic Hydrogenation Selectivity towards Heptanes

Oxidative Transformations of Alkenes

Oxidative cleavage of the carbon-carbon double bond in alkenes is a powerful synthetic tool that can lead to the formation of various oxygenated compounds. Ozonolysis is a prominent example of such a transformation.

Ozonolysis involves the reaction of an alkene with ozone to break the double bond, ultimately yielding carbonyl compounds such as aldehydes and ketones. masterorganicchemistry.combyjus.com The reaction proceeds through a multi-step mechanism first proposed by Criegee. researchgate.netacs.org Initially, ozone adds across the double bond in a 1,3-dipolar cycloaddition to form an unstable primary ozonide (also known as a molozonide). msu.edu This primary ozonide rapidly rearranges and cleaves to form a carbonyl compound and a carbonyl oxide, which is known as a Criegee intermediate. msu.eduresearchgate.net

The Criegee intermediate is a zwitterionic species that can exist in different conformations (syn- and anti-). osti.gov These intermediates are highly reactive and play a significant role in atmospheric chemistry. researchgate.net The Criegee intermediate and the initially formed carbonyl compound can then recombine in a different orientation to form a more stable secondary ozonide. msu.edu Subsequent workup of the ozonide determines the final products. A reductive workup, often using zinc and acetic acid, will yield aldehydes and/or ketones. brainly.com

For an unsymmetrical alkene like this compound, ozonolysis would be expected to cleave the double bond between C2 and C3. This would lead to the formation of two Criegee intermediates and two carbonyl compounds. The cleavage would result in the formation of acetaldehyde (B116499) and 3-methyl-2-pentanone.

Studies on the ozonolysis of a similar compound, (Z)-3-methyl-2-pentene, using matrix isolation infrared spectroscopy have provided evidence for the formation of the primary ozonide and tentatively the secondary ozonide, supporting the Criegee mechanism. researchgate.net The stabilization of Criegee intermediates is influenced by the size of the co-produced carbonyl compound, with larger carbonyls leading to more stabilized Criegee intermediates. rsc.org

| Alkene | Cleavage Site | Expected Carbonyl Products |

|---|---|---|

| This compound | C2=C3 bond | Acetaldehyde and 2-Hexanone |

Epoxidation and Dihydroxylation Reactions and Stereochemical Outcomes

The transformation of alkenes, such as this compound, into epoxides and diols is a fundamental process in organic synthesis. These reactions can proceed through different mechanisms, leading to distinct stereochemical outcomes.

Epoxidation: The reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. For a cis-alkene, the oxygen atom is added to the same side of the double bond, resulting in a cis-epoxide. Similarly, a trans-alkene yields a trans-epoxide. libretexts.org In the case of this compound, which exists as (E) and (Z) isomers, epoxidation would lead to the corresponding stereoisomeric epoxides.

Dihydroxylation: The conversion of an alkene to a vicinal diol (a glycol) can be achieved through two primary methods, each with a different stereochemical outcome:

Syn-dihydroxylation: This process involves the addition of two hydroxyl groups to the same side of the double bond. Reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃ and H₂O) are commonly used. libretexts.org The reaction proceeds through a cyclic osmate ester intermediate, which ensures the syn-addition of the hydroxyl groups. libretexts.org For cis-3-methyl-2-heptene, this would result in a meso diol, while the trans-isomer would yield a racemic mixture of enantiomeric diols.

Anti-dihydroxylation: This involves the addition of two hydroxyl groups to opposite sides of the double bond. A common method is the acid-catalyzed hydrolysis of an epoxide. libretexts.org The reaction proceeds via an SN2-like attack of a water molecule on the protonated epoxide, leading to the opening of the ring and the formation of a trans-diol. libretexts.org Therefore, starting from the epoxide of cis-3-methyl-2-heptene, anti-dihydroxylation would produce a racemic mixture of enantiomeric diols. Conversely, the epoxide of trans-3-methyl-2-heptene would yield a meso diol.

The stereochemical outcomes of these reactions are crucial for the synthesis of specific stereoisomers of more complex molecules. The choice of reagents and reaction conditions allows for the selective formation of either syn or anti diols. libretexts.org

Table 1: Stereochemical Outcomes of Epoxidation and Dihydroxylation of this compound Isomers

| Starting Alkene | Reaction | Reagents | Product Stereochemistry |

|---|---|---|---|

| (Z)-3-Methyl-2-heptene (cis) | Epoxidation | m-CPBA | cis-epoxide |

| (E)-3-Methyl-2-heptene (trans) | Epoxidation | m-CPBA | trans-epoxide |

| (Z)-3-Methyl-2-heptene (cis) | Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | Meso-diol |

| (E)-3-Methyl-2-heptene (trans) | Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | Racemic mixture of diols |

| (Z)-3-Methyl-2-heptene (cis) | Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Racemic mixture of diols |

| (E)-3-Methyl-2-heptene (trans) | Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Meso-diol |

Advanced Mechanistic Studies

The reactivity of heptene (B3026448) derivatives extends beyond simple additions to the double bond. Advanced studies have explored their behavior under various conditions, including thermal stress and in the presence of transition metal catalysts.

The thermal cracking of heptene derivatives is a complex process involving free radical mechanisms. researchgate.net At high temperatures, the initial step is typically the scission of a carbon-carbon (C-C) bond, which is energetically more favorable than the breaking of a carbon-hydrogen (C-H) bond. researchgate.net For a molecule like 1-heptene, the cleavage of C-C bonds initiates a cascade of radical reactions. researchgate.net

Studies on n-heptane, a related saturated hydrocarbon, show that its pyrolysis is dominated by a radical mechanism where unimolecular dissociation is the primary decomposition pathway. researchgate.net The central C-C bonds are more prone to breaking than the terminal ones. researchgate.net The resulting alkyl radicals can undergo further reactions such as β-scission, isomerization, and combination, leading to a complex mixture of smaller alkanes and alkenes. researchgate.netcopernicus.org

In the case of sulfonated heptane (B126788) derivatives, used as model compounds for polyethylene (B3416737) pyrolysis, two competing mechanisms have been identified: a radical chain reaction and an internal five-centered elimination (Ei5). nih.gov At temperatures below 550 K, the radical mechanism, which yields a trans-alkene, is dominant. nih.gov At higher temperatures, the internal elimination pathway becomes more significant, leading to the formation of a cis-alkene. nih.gov

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These methods are highly valued for their efficiency and selectivity. nih.gov

Hydroarylation: This reaction involves the addition of an aryl group and a hydrogen atom across the double bond of an alkene. The reductive Heck hydroarylation of unactivated alkenes, which are not conjugated to an activating group, has been developed as a method for regioselective hydroarylation. acs.org These reactions can be carried out under mild conditions using a palladium catalyst and a reducing agent like hydrosilane. acs.org

Cross-Coupling Reactions: Palladium catalysts are widely used in cross-coupling reactions, which join two different organic fragments. core.ac.uk For unsaturated hydrocarbons like heptene, these reactions can create new C-C bonds with high selectivity. nih.gov For instance, palladium-catalyzed reactions can be used for the synthesis of substituted arenes and heteroarenes. core.ac.uk The use of molecular oxygen as a green oxidant in these reactions is an area of active research, offering an environmentally friendly alternative to traditional oxidants. nih.govresearchgate.net

Table 2: Overview of Palladium-Catalyzed Reactions for Unsaturated Hydrocarbons

| Reaction Type | Catalyst System | Key Features | Potential Products from Heptene Derivatives |

|---|---|---|---|

| Reductive Heck Hydroarylation | Palladium catalyst, Hydrosilane | Regioselective, Mild conditions | Aryl-substituted heptanes |

| Oxidative Cross-Coupling | Palladium catalyst, O₂ (oxidant) | Green chemistry, High selectivity | Diols, Carbonyls, Conjugated dienes |

| Hydrocarbonylative Cross-Coupling | Palladium catalyst | Forms β-ketoaldehyde surrogates | Functionalized heptanone derivatives |

For example, the liquid-phase esterification of levulinic acid with 1-butene (B85601) has been studied to determine its thermodynamic properties. ub.edu The enthalpy and entropy changes for this reaction were determined experimentally. ub.edu Such studies often involve batch reactors and catalysts like Amberlyst-15. ub.edu

Kinetic studies of esterification reactions, such as the reaction of lactic acid with ethanol, often employ models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model to describe the reaction rate. acs.orgnih.gov These models can account for the adsorption of reactants onto the catalyst surface and the subsequent surface reaction. nih.gov The determination of kinetic parameters, such as the activation energy and pre-exponential factor, is crucial for reactor design and optimization. acs.org

The thermodynamic equilibrium of these reactions is also a key consideration. For exothermic reactions, the equilibrium constant decreases with increasing temperature, meaning lower temperatures favor higher conversion at equilibrium. ub.edu

Advanced Analytical Techniques for Research Characterization and Quantitation of 3 Methyl 2 Heptene

Chromatographic Methodologies in Olefin Analysis

Chromatographic techniques are fundamental in separating 3-methyl-2-heptene from complex mixtures, a common requirement in petrochemical analysis and studies of chemical reactions. acs.org These methods are crucial for assessing the purity and isomeric composition of the compound.

Gas Chromatography (GC) for Purity, Isomer Ratio, and Retention Index Determination

Gas chromatography (GC) is a primary tool for evaluating the purity of this compound, often achieving greater than 95% purity for commercial grades. cymitquimica.com The technique is also adept at separating the cis and trans isomers of the molecule. High-resolution capillary columns are particularly effective in resolving branched olefins. oup.com

The Kovats retention index (RI) is a standardized measure used in GC to identify compounds. For this compound, the retention index has been determined on various stationary phases. On a standard non-polar column, such as squalane, the RI for the (E)-isomer has been reported as 806.6. nih.govnist.gov Different studies have reported slightly varied retention indices depending on the specific GC conditions and column type. nih.govnist.gov The use of an additivity principle, previously developed for alkanes, can also be applied to predict the retention times of branched olefins like this compound. oup.com

Table 1: Reported Kovats Retention Indices for this compound

| Isomer | Stationary Phase | Temperature (°C) | Retention Index | Reference |

| (E)-3-Methyl-2-heptene | Petrocol DH | 30 | 806.6 | nist.gov |

| (E)-3-Methyl-2-heptene | Squalane | 30 | 797.2 | nist.gov |

| (E)-3-Methyl-2-heptene | Squalane | 40 | 798.0 | nist.gov |

| This compound | PONA capillary column | Programmed | 793 | akjournals.com |

| (E)-3-Methyl-2-heptene | Squalane | 30 | 797.0 | nist.gov |

| (E)-3-Methyl-2-heptene | Squalane | 50 | 797.5 | nist.gov |

Integration of Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Identification in Research Samples

The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful method for both separating and identifying volatile compounds like this compound in complex research samples. akjournals.com This technique is routinely used for the molecular-level characterization of petroleum products and in metabolomics studies. acs.orgnih.gov In GC-MS analysis, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint. akjournals.comchemmethod.com The identification is confirmed by comparing the obtained mass spectra and retention times with those of reference standards or library data. akjournals.comnist.gov

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and investigating reaction mechanisms involving this olefin.

Infrared (IR) Spectroscopy for Functional Group and Intermediate Characterization

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups within a molecule. jove.com For this compound, the IR spectrum will exhibit absorptions indicative of its alkene structure. Key absorptions include C-H stretching of the vinyl group (=C-H) typically found between 3020 and 3100 cm⁻¹ and the carbon-carbon double bond (C=C) stretch, which usually appears around 1650 cm⁻¹. libretexts.orgpressbooks.pub The out-of-plane bending vibrations for the substituted alkene in the 700 to 1000 cm⁻¹ region can also help in determining the substitution pattern of the double bond. libretexts.orgspectroscopyonline.com

Table 2: Characteristic Infrared Absorption Frequencies for Alkenes

| Functional Group | Absorption Range (cm⁻¹) | Description | Reference |

| =C-H Stretch | 3020 - 3100 | Vinylic C-H bond stretching | libretexts.orgpressbooks.pub |

| C=C Stretch | 1640 - 1680 | Carbon-carbon double bond stretching | libretexts.orgpressbooks.pub |

| =C-H Bend | 700 - 1000 | Out-of-plane bending of vinylic C-H bonds | libretexts.orgspectroscopyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Stereochemistry Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure and stereochemistry of this compound. Both ¹H NMR and ¹³C NMR provide information about the connectivity of atoms in the molecule. nih.gov The chemical shifts and coupling patterns in the ¹H NMR spectrum can confirm the positions of the methyl group and the double bond, as well as help to distinguish between the (E) and (Z) stereoisomers. ¹³C NMR spectroscopy provides information on the number and type of carbon atoms present in the molecule. nih.gov

Mass Spectrometry (MS) for Molecular Fragmentation Analysis and Compound Identification

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. acs.org The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 112.21 g/mol . nih.govnist.gov The fragmentation pattern, resulting from the cleavage of the molecular ion, is characteristic of the compound's structure. gatech.eduuni-saarland.de For alkenes, fragmentation often occurs at bonds allylic to the double bond, leading to the formation of stable carbocations. gatech.edu Analysis of these fragment ions helps to confirm the structure of this compound. nist.gov2daimei.com

Specialized and Hyphenated Analytical Approaches

To move beyond routine identification and quantification, researchers employ specialized and hyphenated techniques that offer enhanced sensitivity, selectivity, and the ability to study transient species or complex degradation pathways. These methods are indispensable for comprehensive research into the chemical and physical properties of this compound.

Matrix isolation infrared (MI-IR) spectroscopy is a powerful technique for studying highly reactive molecules, such as reaction intermediates, which are too unstable to be observed under normal conditions. auckland.ac.nz The method involves trapping the molecule of interest in a solid, inert matrix, typically a noble gas like argon or nitrogen, at very low temperatures (around 10-14 K). optica.orgnih.gov This cryogenic environment prevents the reactive species from decomposing or reacting further, allowing for their characterization by infrared spectroscopy.

In the context of alkenes like this compound, MI-IR is particularly valuable for investigating reaction mechanisms, such as ozonolysis. researchgate.netacs.org For instance, studies on structurally similar alkenes, like (Z)-3-methyl-2-pentene, have utilized MI-IR to identify transient intermediates, including primary ozonides and Criegee intermediates. researchgate.net By co-depositing the alkene and an oxidant like ozone onto a cryogenic window and monitoring the IR spectrum, researchers can observe the formation and subsequent reactions of these short-lived species. nih.govresearchgate.net Theoretical calculations are often used in conjunction with experimental data to assign the observed vibrational frequencies to specific molecular structures. nih.gov

While direct MI-IR studies specifically on this compound are not extensively documented in publicly available literature, the principles and findings from research on other branched and unbranched alkenes are highly applicable. optica.orgresearchgate.net For example, the ozonolysis of 2,3-dimethyl-2-butene (B165504) has been studied using these methods to characterize its thermal and photochemical reactions. uc.edu Such studies provide a clear framework for how MI-IR could be used to elucidate the reactive intermediates formed from this compound in various chemical processes. uc.edu

Table 1: Key Intermediates in Alkene Ozonolysis Studied by MI-IR

| Intermediate Type | Typical IR Signature | Significance in Reaction Mechanism |

|---|---|---|

| Primary Ozonide (POZ) | Characteristic C-O and O-O stretching modes | Initial adduct of ozone and the C=C double bond. researchgate.net |

| Criegee Intermediate (CI) | Carbonyl oxide functional group vibrations | Key species that dictates the formation of secondary products. nih.govresearchgate.net |

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. orslabs.com When coupled with mass spectrometry (MS), it becomes a powerful hyphenated technique (TGA-MS) for studying the thermal degradation of materials. orslabs.comosram.com As the sample is heated in the TGA, any volatile products that are evolved are transferred directly to the mass spectrometer for identification. osram.com This provides real-time information on both the temperature at which degradation occurs and the chemical nature of the decomposition products. eag.com

For a volatile organic compound like this compound, TGA-MS can be used to study its thermal stability and decomposition pathways. While this compound itself is already volatile, this technique is more commonly applied to analyze its presence in more complex materials, such as polymers or adhesives, and to study its release or the degradation products of materials that might form it. orslabs.comosram.com For example, TGA-MS is widely used for the analysis of polymers to identify evolved gases, which can include unreacted monomers, additives, or degradation fragments like alkenes. process-insights.com

The process involves heating a sample under a controlled atmosphere (e.g., nitrogen, air) and monitoring the mass loss. osram.com The evolved gases are then introduced into the MS, which provides mass-to-charge ratio data of the fragments, allowing for their identification. process-insights.com This is particularly useful for understanding the complex decomposition mechanisms of materials where multiple reactions may occur at different temperatures. osti.gov

Table 2: Typical Parameters for TGA-MS Analysis of Organic Volatiles

| Parameter | Typical Range/Setting | Purpose |

|---|---|---|

| Temperature Range | Ambient to 1000°C osram.comosram.com | To cover the full decomposition profile of the material. |

| Heating Rate | 0.1 - 200 °C/min osram.comosram.com | Can be varied to study the kinetics of decomposition. osti.gov |

| Purge Gas | N₂, Air, O₂ osram.comosram.com | To simulate different atmospheric conditions (inert, oxidative). |

Automated systems, such as those combining a TGA with thermal desorption-gas chromatography-mass spectrometry (TED-GC-MS), have been developed to improve the analysis of polymer degradation products. osti.gov In such a setup, the evolved gases from the TGA are first trapped and concentrated on a solid-phase adsorber before being thermally desorbed into the GC-MS for detailed separation and identification. osti.gov This approach has been shown to successfully identify alkene fragments from the thermal decomposition of polymers like polyethylene (B3416737). osti.gov

Spectrophotometry, particularly in the ultraviolet (UV) and infrared (IR) regions, provides valuable methods for the analysis of chemical species related to this compound, such as other unsaturated hydrocarbons or their reaction products. scconline.orgacs.org

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the qualitative and quantitative analysis of unsaturated hydrocarbons. ekb.eg The presence of a carbon-carbon double bond (C=C) in alkenes like this compound gives rise to a characteristic stretching vibration in the IR spectrum, typically in the range of 1680-1630 cm⁻¹. spectroscopyonline.com The exact position of this peak can provide information about the substitution pattern around the double bond. Additionally, C-H stretching vibrations associated with the unsaturated carbons appear at wavenumbers above 3000 cm⁻¹. spectroscopyonline.com A study introduced an FTIR method to determine the content of unsaturated hydrocarbons in petroleum oil pesticides by analyzing the integral intensities of bands around 1640-1643 cm⁻¹. ekb.eg This demonstrates the utility of IR spectroscopy for quantifying related unsaturated species. ekb.eg

While direct spectrophotometric methods for the quantification of a specific isomer like this compound might require careful calibration and may be subject to interference from other similar compounds, it is a powerful tool for functional group analysis and for monitoring reactions involving the double bond. For instance, the disappearance of the C=C stretching peak can be used to monitor the progress of a hydrogenation reaction, where this compound is reduced to 3-methylheptane.

In some cases, spectrophotometric methods are developed based on the reaction of a target analyte or its derivative with a specific chromogenic reagent. For example, a method has been described for the determination of certain insecticides based on their reaction with 3-methyl-2-benzothiazolinone hydrazone hydrochloride to produce a colored species that can be measured spectrophotometrically. nih.gov While not directly applied to this compound, this illustrates the principle of using derivatization to enable spectrophotometric analysis for compounds that may not have a strong chromophore themselves.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-methylheptane |

| (Z)-3-methyl-2-pentene |

| 2,3-dimethyl-2-butene |

| Polyethylene |

| Ozone |

| Argon |

| Nitrogen |

Biological and Environmental Research Contexts of 3 Methyl 2 Heptene: Fundamental Investigations

Involvement in Natural Product Chemistry and Biosynthetic Pathways

Research into Heptene (B3026448) Derivatives as Metabolites or Precursors in Non-Human Biological Systems

Heptene derivatives, including the branched alkene 3-methyl-2-heptene, are subjects of investigation within the broader study of natural product chemistry. Research indicates that these compounds can be metabolites or precursors in various non-human biological systems, such as plants and microorganisms.

In the plant kingdom, a study on Melia dubia (Meliaceae) led to the isolation of two new triterpenoids, meliadubins A and B. diva-portal.org These compounds feature a 2-methyl-2-heptene (B165378) side chain attached to a rearranged 2,3-seco-tirucallane triterpenoid (B12794562) skeleton. diva-portal.org The biosynthesis of this side chain is believed to be part of the larger mevalonate (B85504) or methylerythritol pathways, which are common in plants for producing terpenes and other secondary metabolites. diva-portal.org The proposed biosynthetic pathway starts with the oxidation of tirucalla-7,24-dien-3β-ol. diva-portal.org

In microorganisms, the degradation of hydrocarbons is a key metabolic process. While specific pathways for this compound are not extensively detailed, the general mechanisms for alkene oxidation are well-studied. For instance, some microorganisms oxidize alkenes at the double bond to form epoxides, which are then hydrated to diols. annualreviews.org Other pathways involve oxidation at the saturated end of the molecule. annualreviews.org The presence of branched alkanes in crude oil is thought to originate from the catagenesis of fatty acids and esters, which produce alkenes that subsequently react to form branched structures. plymouth.ac.uk

Table 1: Examples of Heptene Derivatives in Non-Human Biological Systems

| Biological System | Compound/Derivative | Role/Context |

| Melia dubia | 2-methyl-2-heptene side chain | Component of meliadubins A and B, rearranged triterpenoids. diva-portal.org |

| Pseudomonas sp. | 7-Octenoic acid | Product of 1-octene (B94956) oxidation. annualreviews.org |

| Crude Oil | Branched Alkanes/Alkenes | Believed to be formed from the degradation of fatty acids. plymouth.ac.uk |

Investigation of Branched Alkenes as Components in Complex Biological Mixtures

Branched alkenes like this compound are often found as components of complex biological mixtures, such as volatile organic compounds (VOCs) emitted by organisms. These mixtures can have significant ecological roles, for example, as pheromones in insects.

Research into ant pheromones has involved the synthesis of dimethyl heptadecanes, a type of branched alkane, using methods like the Wittig reaction. plymouth.ac.uk While not this compound itself, this highlights the importance of branched hydrocarbons in insect communication.

In the context of plant biology, branched alkenes can be part of the volatile profile. A study profiling single cancer cells identified 2,4-dimethyl-1-heptene (B99265) as a significantly increased VOC in normal lung cells after 24 hours of incubation. nih.gov While this is a clinical context, it demonstrates the presence of such branched alkenes in biological systems.

The analysis of complex hydrocarbon mixtures, such as those found in crude oil or produced through industrial processes like steam cracking of bio-derived alkanes, often involves the identification of various branched alkenes. researchgate.netnih.gov These studies are crucial for understanding the composition and properties of these mixtures.

Environmental Fate and Transformation Research

Studies on Degradation Mechanisms in Natural Environments

The environmental fate of this compound, like other alkenes, is largely determined by its degradation through photochemical reactions in the atmosphere. The primary mechanism for the breakdown of most organic chemicals in the troposphere is reaction with hydroxyl (OH) radicals. oecd.org For unsaturated compounds like this compound, reaction with ozone (O₃) can also be a significant degradation pathway. oecd.org

The general process of photochemical degradation involves either direct phototransformation, where the molecule absorbs a photon and reacts (often with oxygen), or indirect phototransformation through reactions with photochemically generated species like OH radicals and ozone. oecd.org

Studies on the degradation of other alkenes provide insights into the potential fate of this compound. For example, the photodegradation of polypropylene, a common plastic, can release various volatile organic compounds, including 2,4-dimethyl-1-heptene, as it breaks down. mdpi.com Similarly, the degradation of polystyrene microplastics under UV light in the presence of humic acid was found to produce compounds like 2,3-dimethyl-3-heptene. au.dk

Advanced Metabolomics Research and Volatile Organic Compound Profiling

Analytical Methodologies for Detection in Biological Matrices (excluding clinical diagnostic applications)

The detection and quantification of volatile organic compounds (VOCs) like this compound in complex biological matrices require sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone method for this purpose.

Headspace GC-MS is a common approach for analyzing residual VOCs. For instance, this method was used to identify and quantify 16 different VOCs, including trans-3-heptene, cis-3-heptene, trans-2-heptene, and cis-2-heptene, in poly(methyl methacrylate) kitchen utensils. researchgate.net The sample is typically sealed in a vial and heated to allow the volatile compounds to move into the headspace, which is then injected into the GC-MS system. researchgate.net

For more comprehensive profiling of VOCs in biological samples, techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) are employed. nih.govnih.gov This method provides enhanced separation and identification of compounds in highly complex mixtures, such as those found in commercial dodecenes or hop essential oils. nih.govnih.gov

In metabolomics studies, both GC-MS and nuclear magnetic resonance (NMR) spectroscopy are powerful tools. A study on the diatom Cheatoceros tenuissimus utilized both techniques to identify a wide range of metabolites, including fatty acids, lipids, carbohydrates, and amino acids. nih.gov The extraction procedure is critical and often involves a mixture of solvents like methanol, chloroform, and water to separate polar and non-polar metabolites. nih.gov

For the analysis of nanoparticles in biological matrices, which can be challenging due to low concentrations and high background noise, methods like inductively coupled plasma-mass spectrometry (ICP-MS) are often used, sometimes in conjunction with separation techniques like field-flow fractionation (FFF). mdpi.com

Table 2: Analytical Techniques for Volatile Compound Detection

| Technique | Application | Sample Matrix |

| Headspace GC-MS | Identification and quantification of residual VOCs. researchgate.net | Poly(methyl methacrylate) kitchen utensils. researchgate.net |

| GC×GC-TOFMS | Comprehensive profiling of complex olefin mixtures. nih.gov | Commercial dodecenes. nih.gov |

| NMR and GC-MS | Metabolomics analysis of polar and non-polar compounds. nih.gov | Diatom (Cheatoceros tenuissimus). nih.gov |

| ICP-MS | Determination of nanoparticles. mdpi.com | Various biological matrices. mdpi.com |

Q & A

Q. What are the standard methods for synthesizing 3-Methyl-2-heptene in laboratory settings?

Synthesis of this compound can involve dehydrochlorination and scission reactions of polyvinyl chloride (PVC) derivatives under controlled thermal conditions. For example, Gui et al. (2013) demonstrated its formation via decomposition pathways involving rearrangement and elimination reactions . Alternative routes may include catalytic cracking of larger hydrocarbons or selective hydrogenation, as seen in analogous branched alkene syntheses . Key methodological considerations include optimizing reaction temperature (e.g., 120–150°C) and using inert atmospheres to prevent oxidation.

Q. How can researchers characterize the purity and structural identity of this compound?

Gas chromatography-mass spectrometry (GC-MS) is widely used to confirm molecular identity and purity, leveraging retention indices and fragmentation patterns. Infrared (IR) spectroscopy can identify characteristic alkene C=C stretching vibrations (~1650 cm⁻¹) and methyl group absorptions. NIST reference spectra (e.g., IR and GC-MS data) provide critical benchmarks for validation . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C, resolves stereochemical and substituent details, such as the position of the methyl group and double-bond geometry .

Q. What are the key physical properties of this compound relevant to experimental design?

Critical properties include:

- Boiling point : 120–121°C at 760 mmHg .

- Density : 0.7265–0.728 g/cm³ .

- Refractive index : 1.418–1.420 .

- Flash point : 9.2°C (high flammability requires stringent safety protocols) . These parameters inform solvent selection, distillation conditions, and safety measures during handling.

Advanced Research Questions

Q. How can stereoisomerism (cis/trans) in this compound be resolved analytically?

Cis/trans isomers can be distinguished via:

- Vibrational spectroscopy : IR or Raman spectra show differences in C-H out-of-plane bending modes for cis (720–730 cm⁻¹) vs. trans (960–980 cm⁻¹) isomers .

- Chromatography : High-resolution GC or HPLC with chiral stationary phases separates isomers based on retention times .

- Computational modeling : Density functional theory (DFT) calculations predict thermodynamic stability and spectral features for each isomer .

Q. How should researchers address contradictions in reported physical or spectral data for this compound?

Discrepancies (e.g., boiling point variations) may arise from differences in isomer ratios, purity, or measurement techniques. Methodological solutions include:

- Standardized purification : Distillation under controlled conditions (e.g., 750 Torr) to isolate pure fractions .

- Cross-validation : Comparing results across multiple analytical platforms (e.g., NIST spectra, peer-reviewed datasets) .

- Meta-analysis : Reviewing historical data to identify systematic biases (e.g., calibration errors in older studies) .

Q. What are the environmental degradation pathways of this compound, and how can they be studied?

Environmental fate studies involve:

- Photolysis experiments : Exposing the compound to UV light to simulate sunlight-driven degradation, with GC-MS monitoring of byproducts like aldehydes or ketones .

- Biodegradation assays : Using microbial consortia (e.g., soil samples) to track metabolic breakdown via C isotopic labeling .

- Computational toxicology : QSAR models predict ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms) based on molecular descriptors .

Q. What mechanistic insights exist for the role of this compound in synthetic organic reactions?

The compound may act as an intermediate in Diels-Alder reactions or hydrogenation processes. Mechanistic studies employ:

- Kinetic isotope effects (KIE) : To probe transition states in catalytic cycles.

- In situ spectroscopy : Monitoring reaction progress via FTIR or Raman to identify transient intermediates .

- Theoretical studies : Exploring regioselectivity in electrophilic additions using molecular orbital theory (e.g., Fukui indices) .

Methodological Recommendations

- Safety Protocols : Store this compound in explosion-proof refrigerators (<4°C) due to low flash point .

- Data Reproducibility : Report isomer ratios (cis/trans) and purity levels (≥98% by GC) in publications to facilitate cross-study comparisons .

- Collaborative Tools : Use platforms like the NIST Chemistry WebBook to validate spectral data against certified references .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.